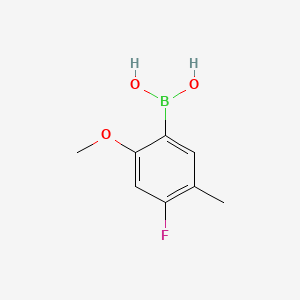

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid

Beschreibung

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a fluorinated aromatic boronic acid derivative characterized by a unique substitution pattern: a fluorine atom at the para position, a methoxy group at the ortho position, and a methyl group at the meta position relative to the boronic acid moiety. This structural arrangement confers distinct electronic and steric properties, making it relevant in medicinal chemistry, materials science, and catalysis. Its fluorine substituent enhances Lewis acidity, while the methoxy and methyl groups modulate solubility and steric interactions .

Eigenschaften

IUPAC Name |

(4-fluoro-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDEWYWLMIDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716608 | |

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207428-92-9 | |

| Record name | (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Preparation

The starting material, 4-fluoro-2-methoxy-5-methylaniline, undergoes protection of the amine group to prevent undesired side reactions. Acetylation or benzylation (using acetyl chloride or benzyl bromide) achieves >90% protection efficiency.

Metalation and Borylation

Protected aniline derivatives react with n-butyllithium at −78°C in anhydrous tetrahydrofuran (THF), forming a lithium intermediate. Subsequent addition of triisopropyl borate introduces the boronic acid group. Acidic workup (1N HCl) yields the crude product, purified via recrystallization in n-hexane.

Key Reaction Parameters:

-

Temperature: −78°C (prevents aryl ring decomposition)

-

Solvent: THF (ensures solubility of intermediates)

-

Boron Source: Triisopropyl borate (high electrophilicity)

Halogen-Lithium Exchange Methodology

Brominated Precursor Synthesis

1-Bromo-3,5-difluoro-4-methylbenzene serves as the starting material. Methylation at the para position is achieved using methyl iodide and lithium diisopropylamide (LDA) in THF at −78°C.

Boronation via Lithium Intermediates

Bromine-lithium exchange with n-butyllithium generates a reactive aryl lithium species. Quenching with trimethyl borate followed by hydrolysis produces the boronic acid.

Optimization Insights:

-

n-Hexane rinsing removes residual lithium salts, enhancing purity to >98%.

-

Lower temperatures (−78°C) minimize boronic acid trimerization.

Protection-Deprotection Strategies for Methoxy Groups

Nitration and Functional Group Interconversion

In a patented route, 4-fluoro-2-methoxyaniline undergoes nitration at the 5-position using fuming nitric acid. The nitro group is reduced to an amine, which is then diazotized and replaced with a boronic acid group via Sandmeyer reaction.

Challenges:

-

Nitration regioselectivity (para vs. meta) requires careful control of acid concentration.

-

Diazonium intermediates are thermally unstable, necessitating low-temperature conditions (<5°C).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Directed Metalation | Protected aniline | 70–78 | 98 | Industrial |

| Halogen-Lithium | 1-Bromo-3,5-difluorobenzene | 65–72 | 97 | Pilot-scale |

| Nitration-Conversion | 4-Fluoro-2-methoxyaniline | 60–68 | 95 | Lab-scale |

Advantages of Directed Metalation:

Limitations of Nitration-Conversion:

Industrial-Scale Production Considerations

Solvent Recovery

THF and n-hexane are recycled via distillation, reducing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.

Wirkmechanismus

The mechanism of action of (4-Fluoro-2-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa) and Reactivity

The pKa of boronic acids is critical for their ability to form reversible complexes with diols (e.g., sugars) or interact with biological targets under physiological conditions. Key comparisons include:

| Compound | Substituents | pKa (Approx.) | Key Observations |

|---|---|---|---|

| Phenylboronic acid | None | 8.86 | Baseline acidity; limited utility in physiological pH (7.4) due to high pKa |

| 4-Fluoro-2-methoxy-5-methylphenyl | F (para), OCH₃ (ortho), CH₃ (meta) | ~7.8–8.2* | Fluorine lowers pKa via electron withdrawal; methoxy stabilizes boronate form |

| 4-Methylthiophenylboronic acid | SCH₃ (para) | ~8.5 | Thioether group is electron-withdrawing but less so than fluorine; higher pKa |

| 3-AcPBA | Acetamido (meta) | >9.0 | High pKa limits applications in physiological environments |

*Estimated based on trends in fluorinated analogs .

- Fluorine's Role: The para-fluoro group in the target compound reduces pKa compared to non-fluorinated analogs, enhancing Lewis acidity and diol-binding capacity at neutral pH .

- Methoxy vs. Methylthio : The ortho-methoxy group donates electrons via resonance, partially countering fluorine's electron-withdrawing effect, whereas para-methylthio (in 4-methylthiophenylboronic acid) is more electron-withdrawing but less effective at lowering pKa .

Anticancer Potential

- Target Compound: Limited direct data, but fluorinated boronic acids (e.g., SX-517 in ) show receptor antagonism (IC₅₀ = 38 nM for CXCR1/2). Fluorine enhances target binding via hydrophobic interactions .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.225 µM in triple-negative breast cancer (4T1 cells). Polycyclic aromatic groups enhance cytotoxicity but reduce solubility .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.196 µM (4T1 cells). Hydroxyl group improves solubility and binding to serine proteases .

Enzyme Inhibition

- HDAC Inhibition : Methoxyethyl-substituted boronic acids () inhibit fungal histone deacetylases at 1 µM, comparable to trichostatin A. The target's methoxy group may similarly facilitate hydrogen bonding in active sites .

- β-Lactamase Inhibition: Triazole-substituted boronic acids (e.g., MB076) show Ki values in the nanomolar range. Steric effects from the target's methyl group could analogously improve enzyme interaction .

Structural Analogues and Positional Isomerism

- 5-Fluoro-4-methoxy-2-methylphenylboronic acid (): A positional isomer with fluorine at meta and methoxy at para. Altered electronic effects likely reduce diol-binding efficiency compared to the target compound.

- (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid (): Chlorine substitution increases electron withdrawal but may reduce biocompatibility due to higher toxicity.

Key Research Findings and Trends

Fluorine Enhances Acidity and Bioactivity : Fluorinated boronic acids exhibit lower pKa and improved target binding, as seen in SX-517 (CXCR1/2 antagonist) and fungal HDAC inhibitors .

Methoxy Groups Improve Solubility : Compared to purely hydrophobic substituents (e.g., phenanthrenyl), methoxy groups balance solubility and reactivity .

Steric Effects from Methyl Groups : The meta-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs, enhancing enzyme or receptor interactions .

Biologische Aktivität

(4-Fluoro-2-methoxy-5-methylphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

This compound is a boronic acid derivative characterized by a fluorine atom and a methoxy group on the aromatic ring. It is primarily synthesized through Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to create complex organic molecules. Its structural features contribute to its reactivity and ability to form biologically active compounds.

The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of various pharmacologically relevant compounds, including:

- GSK-3β Inhibitors : These inhibitors are crucial in the regulation of cellular processes such as glycogen metabolism and cell differentiation. The inhibition of GSK-3β has implications in treating diseases like Alzheimer's and diabetes.

- NMDA Receptor Antagonists : Specifically targeting the NR2B subtype, these compounds are explored for their neuroprotective effects and potential in treating neurodegenerative disorders.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of boronic acids, including this compound. Research indicates that boronic acids can inhibit the growth of various microorganisms, including bacteria and fungi. For instance:

- In vitro Studies : The compound has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for established antifungal agents like Tavaborole (AN2690), suggesting promising antibacterial properties .

Binding Interactions

The binding affinity of this compound with sugars has been investigated, revealing that structural modifications can significantly influence this interaction. Boronic acids are known to form reversible covalent bonds with diols, which is essential for their role in biochemical sensing applications .

Case Studies

Several case studies have demonstrated the biological implications of this compound:

- Antifungal Activity : A study focused on the synthesis of 2-formylphenylboronic acids revealed their potential as antifungal agents by blocking cytoplasmic leucyl-tRNA synthetase (LeuRS), a mechanism similar to that of the drug Tavaborole .

- Antibacterial Efficacy : Comparative studies indicated that certain derivatives exhibited superior antibacterial activity compared to existing treatments, highlighting their potential as new therapeutic agents .

Pharmacokinetics

As a boronic acid derivative, this compound is expected to possess favorable pharmacokinetic properties, including stability and reactivity. These characteristics are crucial for its application in drug development and synthesis processes.

Applications in Medicine

The compound's role in synthesizing biologically active molecules positions it as a valuable tool in medicinal chemistry. Its applications extend beyond antimicrobial activity to include:

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Boronic Acids

Basic: How do fluorine and methoxy substituents influence the electronic properties and reactivity of this boronic acid?

Answer:

- Fluorine : The electron-withdrawing effect of the fluorine atom increases the Lewis acidity of the boron center, enhancing its ability to form complexes with diols (e.g., sugars) or participate in Suzuki couplings .

- Methoxy group : The electron-donating methoxy substituent stabilizes the boronic acid via resonance, potentially reducing hydrolysis susceptibility. However, steric hindrance may slow reaction kinetics in cross-coupling applications .

- Synergistic effects : The ortho-methoxy and para-fluoro substituents may create a steric and electronic profile favorable for selective binding in chemosensors or drug-target interactions .

Advanced: What challenges arise in characterizing this compound via mass spectrometry (MS), and how are they addressed?

Answer:

Challenges :

Q. Solutions :

Q. Table 2: MS Detection Strategies for Boronic Acids

| Method | Derivatization Agent | Detection Limit (pmol) | Reference |

|---|---|---|---|

| MALDI-MS | DHB | 10 | |

| ESI-MS | Pinacol | 5 |

Advanced: What biological targets or mechanisms have been explored for structurally similar boronic acids?

Answer:

- Proteasome inhibition : Boronic acids like Bortezomib bind reversibly to the 20S proteasome’s threonine residues, enabling anticancer activity .

- Chemokine receptor antagonism : Boronic acids (e.g., SX-517) noncompetitively inhibit CXCR1/2 receptors, reducing inflammation and cancer cell migration .

- Antimicrobial activity : Boronic acids disrupt bacterial cell walls by binding to peptidoglycan diols or glycoproteins .

Q. Table 3: Biological Activities of Analogous Boronic Acids

| Compound | Target | IC₅₀ (nM) | Mechanism | Reference |

|---|---|---|---|---|

| Bortezomib | 20S Proteasome | 0.6 | Covalent inhibition | |

| SX-517 | CXCR1/2 | 38 | Noncompetitive | |

| AN2718 (benzoxaborole) | PDE4 | 120 | Competitive |

Advanced: How can computational methods guide the design of derivatives with improved binding affinity?

Answer:

- Molecular docking : Predicts binding modes with targets (e.g., proteases, receptors) by modeling interactions between boronic acids and active-site residues .

- QSAR modeling : Relates substituent electronic parameters (Hammett σ) to binding constants or inhibition potency .

- DFT calculations : Evaluates boron’s electrophilicity and steric accessibility to optimize diol-binding affinity for sensor applications .

Basic: What are the key stability considerations for storing and handling this boronic acid?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.